3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane is a compound that features a bicyclic structure with a thiophene ring attached to it. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share the 8-azabicyclo[3.2.1]octane core and have similar biological activities.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid, exhibit similar chemical reactivity.
Uniqueness
What sets 3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane apart is its unique combination of the bicyclic structure and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H17NS/c1-2-12-7-10(6-11(1)13-12)5-9-3-4-14-8-9/h3-4,8,10-13H,1-2,5-7H2 |
InChI Key |
POOSRTGYZFJXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CSC=C3 |
Origin of Product |
United States |
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